(2-Fluoro-3-nitrophenyl)methanesulfonyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-nitrophenyl)methanesulfonyl chloride typically involves the reaction of (2-Fluoro-3-nitrophenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-3-nitrophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed
Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.
Reduction Reactions: The major product is (2-Fluoro-3-aminophenyl)methanesulfonyl chloride.
Scientific Research Applications
(2-Fluoro-3-nitrophenyl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2-Fluoro-3-nitrophenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester bonds . The nitro group can also participate in redox reactions, adding to the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-4-nitrophenyl)methanesulfonyl chloride
- (3-Fluoro-2-nitrophenyl)methanesulfonyl chloride
- (2-Chloro-3-nitrophenyl)methanesulfonyl chloride
Uniqueness
(2-Fluoro-3-nitrophenyl)methanesulfonyl chloride is unique due to the specific positioning of the fluoro and nitro groups on the phenyl ring, which influences its reactivity and the types of reactions it can undergo . This positioning can affect the compound’s electronic properties and steric hindrance, making it distinct from other similar compounds .
Properties
IUPAC Name |
(2-fluoro-3-nitrophenyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO4S/c8-15(13,14)4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZQNNPQUDLNBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])F)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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